molecular formula C7H14O3S B8265622 O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

Cat. No.: B8265622
M. Wt: 178.25 g/mol
InChI Key: FQLDREKPRYGWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is an organic compound with the molecular formula C7H14O3S It is known for its unique structural features, which include a tert-butyl group and a hydroxyethyl group attached to a carbonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate involves the esterification of tert-butyl alcohol with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

  • Thioester Formation: : Another method involves the reaction of tert-butyl chloroformate with 2-mercaptoethanol. This reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction of this compound can lead to the formation of thiols or alcohols, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for such transformations.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted carbonothioates.

Scientific Research Applications

Chemistry

In chemistry, O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with thiol groups in proteins makes it useful for investigating protein function and structure.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may act as enzyme inhibitors or modulators of biochemical pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The hydroxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • O-(Tert-butyl) S-(2-hydroxyethyl) dithiocarbonate
  • O-(Tert-butyl) S-(2-hydroxyethyl) thiocarbonate
  • O-(Tert-butyl) S-(2-hydroxyethyl) carbamate

Uniqueness

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it particularly useful in synthetic and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 2-hydroxyethylsulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-7(2,3)10-6(9)11-5-4-8/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLDREKPRYGWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Reactant of Route 2
Reactant of Route 2
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Reactant of Route 3
Reactant of Route 3
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Reactant of Route 4
Reactant of Route 4
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Reactant of Route 5
Reactant of Route 5
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Reactant of Route 6
Reactant of Route 6
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.